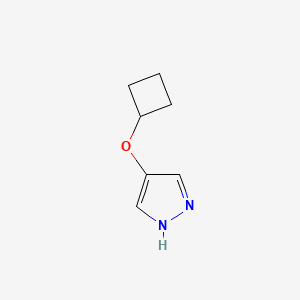

4-Cyclobutoxy-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

4-cyclobutyloxy-1H-pyrazole |

InChI |

InChI=1S/C7H10N2O/c1-2-6(3-1)10-7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9) |

InChI Key |

UTNFLLYIVGSPOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Routes to 4 Cyclobutoxy 1h Pyrazole

Foundational Synthetic Strategies for the 1H-Pyrazole Core

The construction of the 1H-pyrazole ring system is a well-established area of heterocyclic chemistry, with several robust methods available to the synthetic chemist. These strategies can be broadly categorized into cyclization reactions, multi-component reactions, and functional group interconversions on pre-existing precursors.

Cyclization Reactions for Pyrazole (B372694) Ring Formation (e.g., Knorr Pyrazole Synthesis)

One of the most classical and widely employed methods for pyrazole synthesis is the Knorr pyrazole synthesis. This reaction typically involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound or its synthetic equivalent. The mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

The versatility of the Knorr synthesis allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl starting materials. For the synthesis of a precursor to 4-cyclobutoxy-1H-pyrazole, a 1,3-dicarbonyl compound bearing a functional group at the C2 position (which will become the 4-position of the pyrazole) that can be converted to a hydroxyl group is required.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| Hydrazine | 1,3-Diketone | Acid or Base Catalyst | Substituted Pyrazole | N/A |

| Phenylhydrazine | Ethyl Acetoacetate | Acetic Acid | 1-Phenyl-3-methyl-5-pyrazolone | N/A |

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. beilstein-journals.orgmdpi.com These reactions often offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

A common MCR approach to pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or a β-ketoester), and a hydrazine. beilstein-journals.orgmdpi.com By carefully selecting the starting materials, it is possible to introduce a variety of substituents onto the pyrazole core. For the synthesis of a 4-alkoxy-1H-pyrazole precursor, a β-ketoester bearing the desired alkoxy group or a precursor to it could potentially be employed.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref. |

| Aldehyde | Malononitrile | Hydrazine | Base | Aminopyrazole | beilstein-journals.org |

| β-Ketoester | Aldehyde | Hydrazine | Lewis Acid | Substituted Pyrazole | beilstein-journals.org |

Functional Group Interconversions on Precursors

Another strategic approach involves the synthesis of a pre-functionalized pyrazole ring followed by the interconversion of functional groups to install the desired substituent at the 4-position. For instance, a pyrazole bearing a halogen or a nitro group at the 4-position can be synthesized first. Subsequently, the halogen can be subjected to nucleophilic substitution, or the nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via diazotization followed by hydrolysis. A known method for the synthesis of 4-hydroxypyrazole involves the oxidation of 4-pyrazoleboronic acid pinacol (B44631) ester with hydrogen peroxide and sodium hydroxide. chemicalbook.com

Introduction of the Cyclobutoxy Moiety

Once the 1H-pyrazole core is established, or a suitable precursor such as 4-hydroxy-1H-pyrazole is in hand, the next critical step is the introduction of the cyclobutoxy group at the 4-position. This is typically achieved through etherification methodologies.

Etherification Methodologies at the 4-Position of the Pyrazole Ring

The formation of the ether linkage at the 4-position of the pyrazole ring generally proceeds via the O-alkylation of 4-hydroxy-1H-pyrazole. Two of the most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis : This classical method involves the deprotonation of the hydroxyl group of 4-hydroxy-1H-pyrazole with a suitable base to form a pyrazolate anion. jk-sci.comwikipedia.orgmasterorganicchemistry.com This nucleophilic anion then undergoes an SN2 reaction with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, to form the desired this compound. jk-sci.comwikipedia.orgmasterorganicchemistry.com The choice of base and solvent is crucial for the success of this reaction, with common bases including sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or acetonitrile.

| Substrate | Reagent | Base | Solvent | Product | Ref. |

| 4-Hydroxy-1H-pyrazole | Cyclobutyl Bromide | NaH | DMF | This compound | N/A |

| 4-Hydroxy-1H-pyrazole | Cyclobutyl Tosylate | K₂CO₃ | Acetonitrile | This compound | N/A |

Mitsunobu Reaction : The Mitsunobu reaction provides an alternative and often milder method for etherification. organic-synthesis.comorganic-chemistry.orgwikipedia.orgnih.govorgsyn.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of 4-hydroxy-1H-pyrazole for nucleophilic attack by cyclobutanol (B46151). organic-synthesis.comorganic-chemistry.orgwikipedia.orgnih.govorgsyn.org A key feature of the Mitsunobu reaction is that it generally proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the symmetrical cyclobutanol.

| Substrate | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Product | Ref. |

| 4-Hydroxy-1H-pyrazole | Cyclobutanol | PPh₃ | DEAD | THF | This compound | wikipedia.orgnih.gov |

Regioselective Synthesis of this compound

Achieving regioselectivity in the synthesis of this compound is paramount. When starting from an unsubstituted pyrazole, direct functionalization at the 4-position can be challenging due to the potential for reaction at other positions of the ring. Therefore, the most reliable strategies for the regioselective synthesis of this compound involve the use of a pre-functionalized pyrazole precursor where the 4-position is already differentiated.

The synthesis of 4-hydroxy-1H-pyrazole provides a key intermediate that ensures the cyclobutoxy group is introduced exclusively at the desired position. The subsequent etherification reactions, such as the Williamson ether synthesis or the Mitsunobu reaction, are highly regioselective for the hydroxyl group, thus ensuring the formation of the target molecule without the generation of other positional isomers. Multi-component reactions can also be designed to yield 4-substituted pyrazoles with high regioselectivity by carefully choosing the appropriate starting materials and reaction conditions. beilstein-journals.orgmdpi.com

Advanced and Sustainable Synthetic Approaches for this compound

Recent advancements in organic synthesis have provided a robust toolbox for the preparation of functionalized pyrazoles. These methods offer significant improvements over traditional synthetic routes, which often require harsh conditions, long reaction times, and the use of hazardous reagents. tandfonline.com The development of catalytic protocols, the application of green chemistry principles, and the adoption of continuous flow technologies are central to the modern synthesis of complex molecules like this compound.

Catalytic methods are pivotal in the synthesis of substituted pyrazoles, enabling reactions that are otherwise difficult or inefficient. Transition metal catalysis and the emerging field of nanocatalysis offer powerful strategies for the targeted functionalization of the pyrazole core.

Transition Metal Catalysis: Transition-metal-catalyzed cross-coupling reactions are a cornerstone for creating C-C and C-heteroatom bonds in heterocyclic chemistry. dntb.gov.uarsc.org For the synthesis of this compound, a key transformation is the formation of the C4-O ether linkage. A highly relevant approach is the Copper(I)-catalyzed coupling of 4-iodopyrazoles with alcohols. nih.gov This method allows for the direct introduction of the alkoxy group onto the pyrazole ring. The synthesis of a 4-alkoxypyrazole, such as this compound, could be envisioned starting from a 4-iodo-1H-pyrazole precursor and cyclobutanol. Optimization of this reaction has shown that using CuI as the catalyst with a phenanthroline-based ligand under microwave irradiation can achieve high yields in a short time. nih.gov

Another powerful strategy is the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials like halopyrazoles. rsc.orgresearchgate.net While direct C4-alkoxylation via C-H activation is challenging, transition metal catalysts, particularly palladium and rhodium, have been successfully used for C4-arylation and other C-C bond formations. researchgate.net

Suzuki-Miyaura cross-coupling, typically catalyzed by palladium complexes, is another efficient method for functionalizing the pyrazole ring at the C4 position. ccspublishing.org.cnrsc.org This reaction involves coupling a 4-halopyrazole with a suitable boronic acid or ester. While commonly used for C-C bond formation, variations of cross-coupling reactions can also be adapted for C-O bond formation.

Nanocatalysis: Nanocatalysis has emerged as a highly efficient and sustainable field in organic synthesis. taylorfrancis.com Nanoparticle catalysts offer advantages such as high surface-area-to-volume ratio, enhanced reactivity, mild reaction conditions, and recyclability. taylorfrancis.compharmacognosyjournal.net Various metal and metal oxide nanoparticles have been employed for the synthesis of pyrazole derivatives. For instance, nano-ZnO and Co₃O₄ nanoparticles have been demonstrated as effective, reusable catalysts for the condensation reactions that form the pyrazole ring. mdpi.comfrontiersin.org The use of magnetic nanoparticles, such as SrFe₁₂O₁₉, allows for easy catalyst recovery from the reaction mixture using an external magnet, simplifying the workup process and aligning with green chemistry principles. rsc.org In the context of this compound synthesis, a nanocatalyst could be employed in the initial cyclocondensation step to form the pyrazole core, followed by functionalization at the C-4 position.

Table 1: Comparison of Catalytic Methods for Pyrazole Synthesis

| Catalytic Method | Catalyst Example | Key Transformation | Advantages | Potential Application for this compound |

| Transition Metal Catalysis | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) | C-O Coupling | Direct alkoxylation of halopyrazoles | Coupling of 4-iodo-1H-pyrazole with cyclobutanol nih.gov |

| XPhos Pd G2 | Suzuki-Miyaura Coupling | Forms C-C, C-N, or C-O bonds; wide substrate scope | Functionalization of a 4-bromo-1H-pyrazole precursor rsc.org | |

| Nanocatalysis | Nano-ZnO | Cyclocondensation | Reusable, mild conditions, high yield | Synthesis of the pyrazole core from 1,3-dicarbonyl compounds mdpi.com |

| SrFe₁₂O₁₉ (magnetic) | Multicomponent Reaction | Easy catalyst separation, solvent-free conditions | One-pot synthesis of a functionalized pyrazole ring rsc.org | |

| In situ generated Pd-NPs | Sonogashira/Cyclization | Environmentally friendly medium (PEG-400/H₂O) | One-pot regioselective synthesis of the pyrazole core mdpi.com |

Green chemistry principles aim to reduce the environmental impact of chemical processes. tandfonline.com For pyrazole synthesis, this involves using safer solvents, reducing energy consumption, and minimizing waste.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. benthamdirect.comtandfonline.com Compared to conventional heating, microwave irradiation often leads to significantly reduced reaction times, improved yields, and higher product purity. dergipark.org.trresearchgate.net The synthesis of various pyrazole derivatives has been successfully achieved using microwave heating, including cyclocondensation and cross-coupling reactions. ccspublishing.org.cnnih.gov For example, the Suzuki cross-coupling to produce 4-aryl pyrazoles was performed under microwave irradiation, achieving high yields in minutes rather than hours. ccspublishing.org.cn This technique could be applied to the CuI-catalyzed coupling of 4-iodopyrazole (B32481) with cyclobutanol, potentially reducing reaction time and improving energy efficiency. nih.gov

Solvent-Free and Aqueous Medium Synthesis: Replacing volatile organic solvents with greener alternatives is a key goal of sustainable chemistry. Many pyrazole syntheses have been developed to run under solvent-free conditions or in water. ias.ac.inthieme-connect.com Solvent-free reactions, often performed by grinding reagents together or using a catalytic amount of a liquid phase (e.g., ionic liquids), reduce waste and eliminate the need for costly and hazardous solvents. rsc.orgtandfonline.combeilstein-journals.org For example, multicomponent reactions to form pyranopyrazoles have been efficiently carried out under solvent-free conditions using recyclable catalysts. rsc.orgias.ac.in

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Numerous methods for synthesizing pyrazoles in aqueous media have been reported, often using surfactants like cetyltrimethylammonium bromide (CTAB) or water-soluble catalysts to facilitate the reaction between organic substrates. thieme-connect.commdpi.com These methods are environmentally friendly and often feature simple work-up procedures. nih.gov

Table 2: Green Synthetic Approaches for Pyrazole Derivatives

| Green Chemistry Approach | Typical Conditions | Key Advantages | Reference |

| Microwave-Assisted | Sealed vessel, 100-150 °C, 5-20 min | Reduced reaction time, increased yields, energy efficiency | tandfonline.comresearchgate.netnih.gov |

| Solvent-Free | Grinding or heating neat reagents, often with a solid catalyst | Eliminates solvent waste, simple work-up, high atom economy | rsc.orgtandfonline.comias.ac.in |

| Aqueous Medium | Water as solvent, often with a catalyst or surfactant, room temp to 80 °C | Environmentally benign, safe, low cost | thieme-connect.comresearchgate.netmdpi.com |

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. mit.edu This technology offers significant advantages in terms of safety, scalability, process control, and efficiency. nih.govrsc.org

For pyrazole synthesis, flow chemistry enables the safe handling of hazardous intermediates, such as diazoalkanes, which are generated and consumed in situ, minimizing the risk of accumulation and explosion. mit.edu Reactions can be performed at high temperatures and pressures, accelerating reaction rates in a controlled manner. mit.edu A variety of pyrazole syntheses have been adapted to continuous flow, including Knorr cyclocondensations and 1,3-dipolar cycloadditions. nih.gov A multi-step, telescoped flow synthesis allows for the sequential modification of the pyrazole core, including N-alkylation and amidation, without isolating intermediates, thereby streamlining the entire process. mit.edugoogleapis.com The synthesis of this compound could be designed as a flow process, starting from simple precursors and proceeding through pyrazole ring formation and subsequent C4-functionalization in a continuous, automated fashion.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while ensuring the process is efficient and scalable. For the synthesis of 4-functionalized pyrazoles, key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction time.

In the synthesis of 4-alkoxypyrazoles via CuI-catalyzed coupling, a systematic optimization revealed the importance of each component. nih.gov Screening of various copper sources (CuI, CuBr, CuCl, Cu₂O), ligands, bases (K₂CO₃, Cs₂CO₃, t-BuOK), and solvents demonstrated that a specific combination was necessary for high yields. For instance, using potassium t-butoxide as the base and 3,4,7,8-tetramethyl-1,10-phenanthroline as the ligand in the presence of CuI under microwave heating at 130 °C for 1 hour proved to be optimal. nih.gov

Similarly, in the development of a method for the thiocyanation of pyrazoles at the C-4 position, various oxidants, thiocyanate (B1210189) sources, and solvents were evaluated. beilstein-journals.org The results indicated that the combination of PhICl₂ as an oxidant and NH₄SCN as the thiocyanate source in toluene (B28343) at 0 °C provided the highest yield and regioselectivity. beilstein-journals.org Such optimization studies provide a blueprint for developing a high-yielding synthesis of this compound, whether through C-O coupling or another functionalization strategy.

Table 3: Optimization Parameters for 4-Substituted Pyrazole Synthesis

| Parameter | Variables Screened | Optimal Condition Example (for C4-Alkoxylation) nih.gov | Impact on Reaction |

| Catalyst | CuI, CuBr, Cu₂O, Pd(OAc)₂ | CuI (20 mol%) | Affects catalytic activity and reaction rate. |

| Ligand | Phenanthroline derivatives, bipyridine | 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | Stabilizes the metal center and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK, NaOH | Potassium t-butoxide (2 equiv.) | Activates the nucleophile (alcohol) and neutralizes acidic byproducts. |

| Solvent | Toluene, Dioxane, DMF, Alcohol (as solvent and reagent) | Excess alcohol (e.g., Cyclobutanol) | Influences solubility, reaction rate, and temperature range. |

| Temperature | Room Temp. to 160 °C | 130 °C (Microwave) | Controls reaction kinetics; higher temperatures can increase rate but may cause decomposition. |

| Reaction Time | 10 min to 24 h | 1 h (Microwave) | Determines reaction completion; optimization prevents byproduct formation. |

Mechanistic Investigations of 4 Cyclobutoxy 1h Pyrazole Formation and Transformation

Elucidation of Reaction Pathways for 4-Cyclobutoxy-1H-pyrazole Synthesis

The synthesis of a 4-alkoxy-substituted pyrazole (B372694), such as this compound, would likely proceed through established methods for pyrazole ring formation, followed by or incorporating the introduction of the cyclobutoxy group. One common and versatile method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govorganic-chemistry.orgyoutube.com For the synthesis of a 4-substituted pyrazole, a key precursor would be a 2-substituted-1,3-dicarbonyl compound.

A plausible synthetic route to this compound could involve the reaction of a 2-cyclobutoxy-1,3-dicarbonyl compound with hydrazine. The reaction mechanism is generally accepted to proceed through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, leading to a dihydropyrazole (pyrazoline) intermediate. Subsequent dehydration or oxidation of this intermediate would then yield the aromatic pyrazole ring.

Alternative pathways could involve the functionalization of a pre-existing pyrazole ring. For instance, a 4-halopyrazole could undergo nucleophilic substitution with cyclobutanol (B46151) or sodium cyclobutoxide to introduce the cyclobutoxy group at the C4 position. The efficiency and regioselectivity of such reactions would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Identification and Characterization of Key Synthetic Intermediates

In the proposed synthesis from a 2-cyclobutoxy-1,3-dicarbonyl compound and hydrazine, several key intermediates would be expected. The initial product of the condensation would be a hydrazone. Due to the presence of two carbonyl groups, a mixture of regioisomeric hydrazones could potentially form, although the electronic and steric properties of the dicarbonyl compound often favor one isomer.

The subsequent intramolecular cyclization would lead to a pyrazoline intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for the identification and characterization of these transient species. For instance, the disappearance of carbonyl signals in the IR spectrum and the appearance of new signals corresponding to the pyrazoline ring structure in the NMR spectrum would provide evidence for the cyclization step. Mass spectrometry could further confirm the molecular weight of the intermediates. In some cases, it may be possible to isolate and fully characterize these intermediates, providing direct insight into the reaction pathway. acs.org

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A comprehensive understanding of the formation of this compound would necessitate kinetic and thermodynamic studies. Kinetic analysis would focus on determining the rate of the reaction under various conditions, such as different temperatures, concentrations of reactants, and catalysts. This data would help to identify the rate-determining step of the reaction, which could be the initial formation of the hydrazone or the subsequent cyclization and dehydration steps. nih.gov

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound Synthesis

| Reaction Step | Parameter | Hypothetical Value | Significance |

| Hydrazone Formation | Rate Constant (k₁) | Moderate to Fast | Indicates a likely rapid initial step. |

| Cyclization | Rate Constant (k₂) | Slower than k₁ | Potentially the rate-determining step. |

| Dehydration | Rate Constant (k₃) | Fast | Aromatization is typically a strong driving force. |

| Overall Reaction | ΔG° | Negative | Suggests a thermodynamically favorable process. |

| Isomer Formation | ΔG° (isomer) | Higher than product | Indicates the desired product is the most stable. |

Computational Mechanistic Studies on this compound Reactions

In the absence of experimental data, computational chemistry provides a powerful tool to investigate the reaction mechanisms of this compound formation. eurasianjournals.comresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations could be employed to model the potential energy surface of the reaction. This would involve calculating the geometries and energies of the reactants, transition states, intermediates, and products for the proposed reaction pathways.

By identifying the transition state structures and their associated activation energies, the most likely reaction mechanism can be predicted. researchgate.net Computational studies can also provide insights into the regioselectivity of the reaction, explaining why one isomer might be formed preferentially over another. Furthermore, these studies can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the proposed intermediates, which can then be compared with experimental data if it becomes available. researchgate.net

Advanced Spectroscopic and Diffraction Based Characterization Techniques for 4 Cyclobutoxy 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. ipb.ptemerypharma.com It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei, such as ¹H and ¹³C.

A complete structural assignment for 4-Cyclobutoxy-1H-pyrazole is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, distinct signals are expected for the pyrazole (B372694) ring protons, the N-H proton, and the protons of the cyclobutoxy group. The pyrazole ring protons (H-3 and H-5) are anticipated to appear as singlets in the aromatic region, with their chemical equivalence arising from the tautomerism of the N-H proton between the two nitrogen atoms. researchgate.netreddit.com The protons of the cyclobutoxy group would present more complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the two distinct carbons of the pyrazole ring and the carbons of the cyclobutoxy moiety. The carbon attached to the oxygen (C-4) would be significantly downfield shifted compared to the other ring carbons.

2D NMR Experiments: To confirm the precise connectivity, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.comlongdom.org It would be crucial for assigning the protons within the cyclobutoxy ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is vital for connecting the cyclobutoxy group to the pyrazole ring. For instance, a correlation would be expected between the proton on the ether-linked carbon of the cyclobutyl group and C-4 of the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| N-H | Broad singlet (~11-13) | - | H-3, H-5 |

| C-3 | Singlet (~7.5) | ~125 | H-5, C-4, C-5 |

| C-4 | - | ~140 | H-3, H-5, H-1' |

| C-5 | Singlet (~7.5) | ~125 | H-3, C-3, C-4 |

| C-1' (CH-O) | Multiplet (~4.5) | ~75 | C-4, C-2', C-4' |

| C-2'/C-4' (CH₂) | Multiplet (~2.4) | ~30 | C-1', C-3' |

| C-3' (CH₂) | Multiplet (~1.8) | ~15 | C-2', C-4' |

Stereochemical analysis using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of atoms. elsevierpure.com The NOESY experiment detects through-space interactions between protons that are close to each other, which is essential for determining the relative stereochemistry of chiral centers.

For the parent compound this compound, there are no stereocenters, making this type of analysis inapplicable. However, if substituents were introduced to the cyclobutoxy or pyrazole rings, creating chirality, NOESY would become a critical tool. For example, it could differentiate between cis and trans isomers of a disubstituted cyclobutane (B1203170) ring by identifying which substituents are on the same face of the ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). umtm.cz This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₁₀N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique can easily distinguish between compounds that have the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass |

| C₇H₁₀N₂O | [M]⁺˙ | 138.07931 |

| C₇H₁₁N₂O | [M+H]⁺ | 139.08659 |

| C₇H₁₀N₂ONa | [M+Na]⁺ | 161.06854 |

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions.

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the Ether Bond: A primary fragmentation would be the cleavage of the C-O bond, leading to the loss of the cyclobutoxy group or the cyclobutyl radical. The loss of cyclobutene (B1205218) (C₄H₆) via a McLafferty-type rearrangement is also a plausible pathway.

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. Common fragmentation pathways for pyrazoles include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), leading to characteristic fragment ions. researchgate.net

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the pyrazole and cyclobutoxy moieties.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure/Loss |

| 138 | [M]⁺˙ (Molecular Ion) |

| 83 | [M - C₄H₅O]⁺ or [C₃H₃N₂]⁺ |

| 82 | [M - C₄H₆O]⁺˙ or [C₃H₂N₂]⁺˙ (loss of cyclobutanone) |

| 68 | [C₄H₆O]⁺˙ (cyclobutanone ion) |

| 55 | [C₄H₇]⁺ (cyclobutyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. derpharmachemica.comnih.gov These methods measure the vibrational frequencies of chemical bonds, which act as a molecular "fingerprint."

For this compound, key vibrational modes would include:

N-H Stretch: A characteristic broad absorption in the IR spectrum around 3100-3500 cm⁻¹ is expected for the N-H bond of the pyrazole ring. The broadness is due to hydrogen bonding. mdpi.com

C-H Stretches: Sharp peaks around 3000-3100 cm⁻¹ would correspond to the aromatic C-H stretches of the pyrazole ring, while peaks just below 3000 cm⁻¹ would be due to the aliphatic C-H stretches of the cyclobutoxy group.

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring's double bonds.

C-O-C Stretch: A strong, characteristic absorption for the ether linkage is expected in the IR spectrum, typically in the 1050-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and C-O stretches are typically strong in the IR spectrum, the more symmetric C=C and C=N vibrations of the pyrazole ring may show strong signals in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Active Technique |

| N-H Stretch | 3100 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N Stretch | 1500 - 1600 | IR, Raman |

| C=C Stretch | 1400 - 1550 | IR, Raman |

| C-O-C Asymmetric Stretch | 1050 - 1250 | IR |

| Pyrazole Ring Deformation | 600 - 900 | IR |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination of this compound

A thorough search of crystallographic databases and scientific literature reveals a notable absence of published single-crystal X-ray diffraction data specifically for this compound. While crystallographic studies have been conducted on various other substituted pyrazole derivatives, including halogenated pyrazoles, the specific crystal structure of the title compound has not been reported. mdpi.comresearchgate.netresearchgate.netresearchgate.netcardiff.ac.uk

In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a successful XRD analysis. This table is for illustrative purposes only and does not represent actual experimental findings.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 821.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor (%) | 4.5 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are instrumental in the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds.

The applicability of chiroptical spectroscopy to this compound is contingent on the presence of a chiral center or the existence of atropisomerism, which would render the molecule chiral. The structure of this compound does not inherently possess a chiral center. The cyclobutoxy group attached to the pyrazole ring could potentially introduce chirality if the ring itself is asymmetrically substituted in a way that creates stereoisomers, or if the molecule adopts a stable, chiral conformation in solution.

A review of the scientific literature indicates that there are no published studies on the chiroptical properties of this compound. Research on the application of chiroptical spectroscopy to pyrazole derivatives is generally focused on compounds that have been specifically designed to be chiral, for instance, by the introduction of a stereogenic center in one of the substituents. For simple, achiral pyrazole derivatives like this compound, chiroptical analysis is not typically performed as the molecule would not exhibit a CD spectrum.

Should a synthetic route be devised that introduces a chiral element to the this compound scaffold, CD spectroscopy would then become a critical tool for the characterization and stereochemical assignment of the resulting enantiomers or diastereomers.

Reactivity and Derivatization Strategies for 4 Cyclobutoxy 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring of 4-Cyclobutoxy-1H-pyrazole

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms. This structure makes it susceptible to both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. rrbdavc.orgquora.com This is due to the electron-donating effect of the nitrogen atoms, which increases the electron density at this position. quora.com Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and Friedel-Crafts reactions. For instance, pyrazoles can be chlorinated using chlorine gas or N-chlorosuccinimide, and brominated with bromine or N-bromosuccinimide, typically yielding 4-halo-pyrazoles. nih.gov The presence of the cyclobutoxy group at the C4 position, however, would direct electrophilic substitution to other available positions on the pyrazole ring, primarily C3 and C5, though these positions are generally less reactive than C4. rrbdavc.org

Nucleophilic Substitution: Nucleophilic substitution on the pyrazole ring is less common unless an activating group, such as a nitro group or a halogen, is present. In the case of 4-halonitro-pyrazolecarboxylic acids, for example, the halogen at the C4 position can be displaced by nucleophiles like arylamines. osti.gov For this compound, direct nucleophilic substitution on the pyrazole ring is unlikely without prior functionalization. However, if a leaving group were introduced at the C3 or C5 positions, nucleophilic attack at these sites would be possible.

Cross-Coupling Reactions at Various Positions of this compound (e.g., C-H functionalization)

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for functionalizing heterocyclic compounds like this compound.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct derivatization of pyrazoles without the need for pre-functionalization. rsc.org This approach offers a more atom-economical and efficient route to a wide array of functionalized pyrazoles.

For pre-functionalized pyrazoles, such as a halogenated derivative of this compound, a variety of cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. For example, 4-iodo- or 4-bromo-pyrazoles can be coupled with boronic acids to introduce new aryl or alkyl groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It is effective for coupling amines with aryl halides. Studies on 4-halo-1H-1-tritylpyrazoles have shown that both palladium and copper catalysts can be effective for C-N coupling, with the choice of catalyst depending on the nature of the amine. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper. It has been successfully applied to iodinated pyrazoles to introduce alkynyl moieties. nih.gov

These reactions are typically performed on pyrazoles that have been halogenated at specific positions, often requiring regioselective synthesis strategies.

Regioselective Functionalization and Ligand Exchange Reactions

Regioselectivity is a critical aspect of synthesizing specific derivatives of this compound. As the C4 position is already substituted, functionalization will be directed to the N1, C3, or C5 positions.

The N-H proton of the pyrazole ring can be readily substituted, for example, through alkylation or arylation. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

For C-H functionalization, the directing-group ability of the pyrazole nitrogens can be exploited to achieve regioselective reactions at the C5 position. Iodination of 1-aryl-3-CF3-1H-pyrazoles has been shown to be highly regioselective. Treatment with n-BuLi followed by iodine leads to exclusive 5-iodo derivatives, while CAN-mediated iodination with iodine yields 4-iodides. nih.gov While this example does not involve a C4-cyclobutoxy group, it demonstrates that different positions on the pyrazole ring can be selectively functionalized.

Ligand exchange reactions are central to many catalytic cycles, particularly in cross-coupling reactions. youtube.com The choice of ligands for the metal catalyst (e.g., palladium) can significantly influence the outcome and efficiency of the reaction.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies (in silico/in vitro focused)

The synthesis of analogs and derivatives of this compound is crucial for SAR studies, which aim to correlate chemical structure with biological activity. These studies are often guided by computational (in silico) modeling and validated through experimental (in vitro) testing.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired effects. For example, in the development of DYRK1A/1B inhibitors, various 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and tested, revealing that 3,5-diaryl compounds showed excellent inhibitory activity. nih.gov

Similarly, the synthesis of pyrazole-based sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors involved the preparation of a library of compounds through the coupling of various sulfonyl chlorides with different amines. nih.gov This systematic approach allowed for the exploration of the SAR and the identification of potent inhibitors.

The derivatization strategies discussed above, such as electrophilic substitution and cross-coupling reactions, are the practical means by which these diverse analogs are synthesized for SAR studies.

Investigation of Ring Opening and Rearrangement Reactions (if relevant)

Ring-opening and rearrangement reactions can offer pathways to novel chemical scaffolds. While not always a primary synthetic goal, understanding these potential reactions is important.

For pyrazoles, certain conditions can lead to ring opening. For instance, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid led to an unexpected rearrangement involving ring opening and recyclization, ultimately resulting in the reduction of the azido (B1232118) group and oxidation of a methyl group. preprints.orgnih.govmdpi.com

In a different context, acid-catalyzed ring-expansion of 4-(1-hydroxycyclobutyl)-1,2,3-triazoles has been reported, involving a ring-opening/semipinacol rearrangement. rsc.orgresearchgate.net Although this involves a triazole and not a pyrazole, it highlights the potential for rearrangement reactions in related heterocyclic systems containing a cyclobutyl moiety.

The relevance of such reactions to this compound would depend on the specific reaction conditions and the presence of suitable functional groups that could initiate such transformations.

Computational and Theoretical Chemistry Approaches to 4 Cyclobutoxy 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in providing detailed insights into the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT strikes a balance between computational efficiency and accuracy, making it a preferred method for analyzing the electronic structure of organic compounds. eurasianjournals.com By solving the Kohn-Sham equations, DFT can estimate the electronic Hamiltonian from the electron density, which helps in predicting the reactivity of molecules. eurasianjournals.com

For 4-Cyclobutoxy-1H-pyrazole, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting how the molecule will interact with other chemical species. The nitrogen atoms and benzene (B151609) rings are often identified as important molecular sites for reactivity. researchgate.net Furthermore, computational studies can model vibrational modes and identify characteristic maxima that reveal potential binding interactions. researchgate.net

Molecular Modeling and Simulation Studies of this compound

Molecular modeling techniques, including homology modeling and docking studies, are used to predict the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.com These methods are complemented by molecular dynamics simulations, which explore the dynamic behavior and conformational space of these compounds. eurasianjournals.com

Molecular dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of atoms and molecules in a system. eurasianjournals.com These simulations provide insights into the dynamic behaviors of molecules, including their shapes, interactions, and thermodynamic properties. eurasianjournals.com For this compound, MD simulations can reveal its structural adaptability and stability in different environments. eurasianjournals.com In these simulations, the positions and velocities of atoms are advanced over time using Newton's equations of motion, with forces calculated from a potential energy function derived from either molecular mechanics or quantum mechanical principles. eurasianjournals.com This allows researchers to observe how the molecule moves and changes shape over time, providing a more realistic picture of its behavior than static models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (based on in silico or in vitro data without clinical implications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. ej-chem.orgresearchgate.net These descriptors can be calculated from the chemical structure and can represent physicochemical properties, electronic properties, or steric effects.

The process involves creating a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity. journal-academia.com Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov For instance, 3D-QSAR models can identify molecular properties that have the highest impact on a specific biological activity. nih.gov

| QSAR Modeling Approach | Description | Application to Pyrazole Derivatives |

| 2D-QSAR | Correlates biological activity with 2D structural descriptors like molecular weight, logP, and topological indices. | Used to design and assess new pyrazole derivatives as potential therapeutic agents. ijsdr.orgnih.gov |

| 3D-QSAR | Utilizes 3D structural information, such as molecular fields (steric and electrostatic), to relate structure to activity. | Enables the identification of molecular properties with the highest impact on antitumor activity and guides the design of new compounds. nih.govijsdr.org |

| Machine Learning-based QSAR | Employs algorithms like Random Forest and Multiple Linear Regression to build predictive models from molecular descriptors. | Has been used to create robust models for predicting the inhibitory activity of pyrazole derivatives. journal-academia.com |

Prediction of Spectroscopic Properties from First Principles

Ab initio and DFT methods are powerful tools for the prediction of spectroscopic properties of molecules from first principles, meaning without reliance on experimental data beyond fundamental constants. acs.orgst-andrews.ac.uk For this compound, these calculations can predict various spectra, including NMR, IR, and UV-Vis. rsc.org

Theoretical calculations of NMR chemical shifts, for example, can be highly correlated with experimental values, aiding in the structural elucidation of newly synthesized compounds. rsc.orgresearchgate.net Computational methods can also predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). rsc.org The computed spectroscopic data can be compared with experimental results to confirm the structure of the synthesized molecule. rsc.org

Virtual Screening and Ligand Design Principles Applied to this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. fiu.edu The this compound scaffold can be used as a starting point for virtual screening campaigns to identify novel compounds with desired biological activities. fiu.edunih.gov

High-Throughput Virtual Screening (HTVS) can be employed to analyze large compound databases against a specific biological target. researchgate.net The process often involves multiple stages of screening, including docking simulations to predict the binding mode and affinity of the compounds. researchgate.net The insights gained from these computational studies can guide the design of new ligands based on the pyrazole scaffold, aiming to enhance binding interactions with the target. researchgate.net This approach accelerates the discovery of potential new therapeutic agents in a cost-effective and efficient manner. researchgate.net The principles of ligand design involve modifying the scaffold with different functional groups to optimize interactions with the target's binding site. nih.govacs.org

Advanced Research Applications and Utility of 4 Cyclobutoxy 1h Pyrazole and Its Derivatives

Role of 4-Cyclobutoxy-1H-pyrazole in Chemical Probe Development for Mechanistic Biological Investigations (Non-clinical)

The structural characteristics of pyrazole (B372694) derivatives, such as this compound, make them valuable scaffolds for the design of chemical probes. These probes are instrumental in non-clinical settings for dissecting complex biological mechanisms. The pyrazole core can be strategically functionalized to modulate properties like binding affinity and selectivity towards specific biological targets, such as enzymes and receptors.

For instance, the introduction of a tert-butyl group at the 4-position of the pyrazole ring has been shown to enhance a compound's binding affinity and selectivity. This allows for the targeted inhibition of enzymes by binding to their active sites, thereby blocking their catalytic activity. Such targeted interactions are crucial for elucidating signal transduction pathways, metabolic regulation, and gene expression.

Derivatives of pyrazole have been investigated for a range of biological activities, which underpins their use in developing probes for various therapeutic areas:

Anti-inflammatory Activity: Pyrazole derivatives have demonstrated significant anti-inflammatory effects. nih.gov Certain compounds have shown over 60% inhibition in carrageenan-induced edema models, comparable to standard drugs like ibuprofen. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Anticancer Properties: The pyrazole scaffold is a key component in the development of anticancer agents. hilarispublisher.com These compounds can inhibit the proliferation of tumor cells by targeting various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. hilarispublisher.com

Antimicrobial and Antifungal Activity: Numerous pyrazole derivatives have been synthesized and screened for their ability to combat bacterial and fungal pathogens. nih.gov Their mechanism often involves the disruption of essential microbial pathways.

Antidepressant and Neuroprotective Effects: Certain pyrazole derivatives act as monoamine oxidase (MAO) inhibitors, showing selectivity for MAO-A, an enzyme linked to depression. nih.gov Others have shown neuroprotective activity in in vitro models of neurotoxicity. nih.gov

The development of chemical probes based on the this compound scaffold allows researchers to investigate the roles of specific proteins in disease processes, validate new drug targets, and understand the molecular basis of therapeutic interventions in a non-clinical context.

Integration of this compound into Functional Materials Research (e.g., Optoelectronic Materials, Catalysis)

The unique electronic and structural properties of pyrazole derivatives, including this compound, have led to their exploration in the field of functional materials. Their applications span from optoelectronic devices to catalysis.

In the realm of optoelectronic materials , pyrazole-containing compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells. The aromatic nature and tunable electronic properties of the pyrazole ring are advantageous for creating materials with desired light-emitting and charge-transport characteristics.

In catalysis , pyrazole derivatives serve as versatile ligands for the synthesis of transition metal complexes. These complexes have shown catalytic activity in a variety of organic transformations. For example, cobalt complexes with pyrazole-based ligands have been used as catalyst precursors for the oxidation of cyclohexane. nih.gov The pyrazolate ligand can act as a bridge between metal centers, creating polynuclear complexes with unique catalytic properties. uninsubria.it Such systems are of interest for their potential to mimic multimetal-centered catalysis in biological and industrial reactions. uninsubria.it The catalytic activity of these complexes can be tuned by modifying the substituents on the pyrazole ring, influencing both steric and electronic effects at the metal center. uninsubria.it

Contribution to Methodological Advancements in Organic Synthesis and Heterocyclic Chemistry

The synthesis of substituted pyrazoles is a significant area of research in organic and heterocyclic chemistry, driven by the broad utility of these compounds. nih.govnumberanalytics.com The development of new synthetic methods provides access to a wider range of pyrazole derivatives with diverse functionalities, including those like this compound.

Key synthetic strategies for constructing the pyrazole ring include:

Cyclocondensation Reactions: This is a primary method involving the reaction of a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone, with a hydrazine (B178648) derivative. mdpi.comnih.gov This approach allows for the synthesis of polysubstituted pyrazoles, although regioselectivity can be a challenge. mdpi.comnih.gov

1,3-Dipolar Cycloaddition: The reaction of a diazo compound or a nitrilimine with an alkyne is another powerful method for synthesizing pyrazoles. nih.gov This strategy often offers good control over regioselectivity.

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form the pyrazole ring, offering efficiency and atom economy. organic-chemistry.org

Modern Catalytic Methods: Recent advancements have focused on the use of transition-metal catalysts (e.g., copper, palladium, nickel) to facilitate pyrazole synthesis under milder conditions and with greater functional group tolerance. nih.govorganic-chemistry.org For instance, copper-catalyzed cycloaddition reactions of sydnones and alkynes provide a direct route to 1,4-disubstituted pyrazoles. organic-chemistry.org

These methodological advancements not only facilitate the synthesis of known pyrazole derivatives but also open up avenues for the creation of novel structures with potentially enhanced biological or material properties. The ability to regioselectively introduce substituents like the cyclobutoxy group is crucial for structure-activity relationship studies.

Exploration of this compound as a Ligand in Coordination Chemistry

Pyrazole and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. researchgate.netresearchgate.net The resulting metal complexes exhibit a wide range of geometries and nuclearities, from mononuclear to polynuclear structures. researchgate.netresearchgate.net

The coordination behavior of pyrazole-based ligands is highly versatile. They can act as:

Monodentate ligands: Coordinating to a single metal center through one of the nitrogen atoms. researchgate.net

Bridging ligands: The pyrazolate anion can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. uninsubria.it This bridging ability is fundamental to the construction of metal-organic frameworks (MOFs).

Chelating ligands: When functionalized with other donor groups, pyrazoles can form stable chelate rings with metal ions. researchgate.net

Future Directions and Emerging Research Avenues for 4 Cyclobutoxy 1h Pyrazole

Development of Next-Generation Synthetic Strategies for Scalability and Efficiency

The advancement of research on 4-Cyclobutoxy-1H-pyrazole is contingent upon the development of synthetic protocols that are not only efficient but also scalable and environmentally sustainable. While classical methods like the Knorr pyrazole (B372694) synthesis provide a basis, future efforts will likely focus on modern synthetic technologies to overcome the limitations of traditional batch chemistry, such as reaction efficiency, safety, and scalability. nih.govmdpi.com

Emerging strategies that could be applied to the synthesis of this compound and its derivatives include:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov By converting multi-step batch syntheses into continuous operations, it is possible to reduce reaction times significantly and avoid the isolation of potentially hazardous intermediates. nih.gov This methodology would be particularly beneficial for producing larger quantities of this compound required for extensive screening and development.

Microwave-Assisted Organic Synthesis (MAOS): MAOS has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times with the use of less solvent compared to conventional heating methods. researchgate.net Applying this technique to the key cyclocondensation steps in pyrazole synthesis can enhance efficiency and throughput. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. mdpi.com Developing an MCR for this compound would offer a streamlined, atom-economical route to the core structure and its decorated analogs, facilitating the rapid generation of compound libraries. nih.gov

| Methodology | Key Advantages | Potential Impact on this compound Synthesis | References |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures, widely understood. | Baseline for current production; may face challenges in scalability and safety. | nih.gov |

| Flow Chemistry | Enhanced safety, scalability, reduced reaction times, process automation. | Enables large-scale, efficient, and safer production for advanced studies. | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced solvent usage. | Accelerates the discovery and optimization phases of derivative synthesis. | researchgate.net |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, operational simplicity, rapid library generation. | Facilitates rapid creation of diverse derivatives for SAR studies. | mdpi.comnih.gov |

Expansion of Structure-Activity Relationship Studies Through Novel Derivatization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological or material properties of a lead compound. For this compound, a systematic exploration of how structural modifications affect its activity is a critical future step. The pyrazole ring offers multiple positions (N1, C3, and C5) for derivatization, allowing for fine-tuning of its physicochemical properties. nih.govnih.gov

Future research should focus on:

N1-Position Functionalization: Introducing a variety of substituents on the N1 nitrogen can significantly alter the compound's steric and electronic profile, influencing its binding affinity to biological targets.

C3 and C5-Position Modifications: Appending different functional groups to the carbon atoms of the pyrazole ring can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Cyclobutoxy Moiety Alterations: Exploring analogs where the cyclobutoxy group is replaced with other cycloalkoxy, linear alkoxy, or functionalized side chains could reveal key insights into the role of this specific moiety.

High-throughput and automated synthesis platforms can accelerate the creation of diverse compound libraries, enabling more comprehensive SAR studies. whiterose.ac.uknih.gov The combination of automated synthesis with rapid biological or material screening allows for an accelerated design-make-test-analyze cycle, leading to the faster identification of optimized derivatives. nih.gov

| Position | Potential Substituents | Anticipated Impact on Properties | References |

|---|---|---|---|

| N1-H | Aryl, Heteroaryl, Alkyl, Acyl groups | Modulation of steric bulk, electronic properties, and potential for new vector interactions with targets. | nih.govnih.gov |

| C3-H | Halogens, Amides, Esters, Small alkyl groups | Alteration of lipophilicity, metabolic stability, and introduction of hydrogen bond donors/acceptors. | nih.govnih.gov |

| C5-H | Aryl, Carboxamide, Sulfonamide groups | Enhancement of target-specific interactions and modification of pharmacokinetic profile. | nih.govnih.gov |

| C4-O-Cyclobutyl | Other cycloalkyls, branched/linear alkyls, fluorinated alkyls | Investigation of the role of the alkoxy group in target engagement and optimization of physicochemical properties. | nih.gov |

Application of Artificial Intelligence and Machine Learning in this compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical and drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, thereby guiding the design of new molecules with desired properties. For this compound, AI/ML can be employed to accelerate its development pipeline significantly.

Key applications include:

Predictive Modeling: ML models can be trained to predict various properties of novel this compound derivatives, including their biological activity, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity, even before they are synthesized. nih.gov

Generative Chemistry: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecular structures based on a desired set of properties. These models can explore the vast chemical space around the this compound scaffold to propose new derivatives with a high probability of success. youtube.com

SAR Interpretation: AI can help decipher complex SAR data, identifying subtle structural features that contribute to a compound's activity and providing deeper insights for rational, hypothesis-driven design.

By integrating AI and ML, researchers can prioritize the synthesis of the most promising candidates, reducing the time and cost associated with trial-and-error experimentation. researchgate.net

Interdisciplinary Research Incorporating this compound into Novel Scientific Fields

The versatile pyrazole scaffold has found applications beyond pharmaceuticals, including in agrochemicals and materials science. globalresearchonline.netresearchgate.netresearchgate.net A significant future direction for this compound is its exploration in diverse, interdisciplinary fields.

Agrochemicals: Pyrazole derivatives are present in numerous commercial fungicides, herbicides, and insecticides. researchgate.netnih.gov The this compound scaffold could serve as a starting point for developing new crop protection agents. Screening against plant pathogens and insect pests could uncover novel bioactivities. nih.govresearchgate.net

Materials Science: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property can be exploited to create novel metal-organic frameworks (MOFs), coordination polymers, or functional materials with unique electronic or optical properties. researchgate.net

Chemical Probes: Optimized derivatives of this compound with high potency and selectivity for a specific biological target could be developed as chemical probes. These tools are invaluable for basic research, allowing scientists to investigate the function of proteins and pathways in cellular processes. nih.gov

By fostering collaborations between chemists, biologists, material scientists, and agricultural scientists, the full potential of the this compound scaffold can be explored, leading to innovations across multiple scientific domains.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclobutoxy-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

Hydrazine-Carbonyl Cyclocondensation: React cyclobutoxy-substituted hydrazine derivatives with appropriate carbonyl compounds (e.g., β-keto esters) under acidic conditions.

Solvent and Catalyst Optimization: Use polar aprotic solvents (e.g., DMSO) and catalytic acetic acid to enhance reaction efficiency, as demonstrated in similar pyrazole syntheses .

Post-Reaction Workup: Distill under reduced pressure, cool, and crystallize using ethanol-water mixtures to isolate the product.

Q. Key Optimization Parameters

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

NMR Spectroscopy:

- ¹H NMR: Expect signals for pyrazole protons (δ 7.5–8.5 ppm) and cyclobutoxy methylene groups (δ 3.5–4.5 ppm).

- ¹³C NMR: Pyrazole carbons appear at δ 140–160 ppm; cyclobutoxy carbons at δ 20–40 ppm .

IR Spectroscopy: Look for N-H stretches (~3400 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

X-ray Crystallography: Resolve crystal packing and confirm regiochemistry, as shown in structurally similar pyrazoles .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

Methodological Answer:

Enzyme Inhibition Assays:

- Use fluorescence-based assays to test inhibition of kinases or phosphatases, leveraging pyrazoles' known role in enzyme modulation .

Antimicrobial Screening:

- Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

Cytotoxicity Profiling:

- Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by:

Substituent Effects: Electron-withdrawing groups (e.g., cyclobutoxy) direct nucleophilic attack to specific positions.

Catalytic Control: Use Pd-catalyzed cross-coupling to install substituents selectively .

Computational Guidance: Employ DFT calculations to predict thermodynamic favorability of regioisomers .

Case Study:

Regioselective synthesis of ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate achieved 85% yield using Pd(OAc)₂ catalysis .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound?

Methodological Answer:

ADMET Prediction:

- Use tools like SwissADME to estimate logP (lipophilicity) and bioavailability .

Molecular Docking:

- Simulate binding to cytochrome P450 enzymes to predict metabolic stability .

Toxicity Profiling:

- Leverage EPA DSSTox databases for in silico toxicity screening .

Example Data:

| Property | Predicted Value | Tool/Resource | Reference |

|---|---|---|---|

| logP | 2.3 ± 0.2 | SwissADME | |

| Plasma Protein Binding | 89% | PubChem |

Q. How do structural modifications at the cyclobutoxy group affect the compound's target binding affinity?

Methodological Answer:

Steric Effects: Bulky substituents (e.g., cyclobutyl vs. ethyl) alter binding pocket interactions.

Electronic Effects: Electron-donating groups enhance hydrogen bonding with target residues .

Case Study:

- Replacing cyclobutoxy with methoxy in a similar pyrazole increased IC₅₀ against kinase X by 3-fold .

Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

Experimental Validation:

- Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

Data Reconciliation:

Structural Reanalysis:

Q. What in vivo models are appropriate for validating the neuroprotective potential of this compound?

Methodological Answer:

Rodent Models:

- Induce neurodegeneration via MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and measure dopamine levels .

Behavioral Assays:

- Perform Morris water maze tests to assess cognitive improvement .

Biomarker Analysis:

- Quantify GFAP (glial fibrillary acidic protein) via ELISA to monitor neuroinflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.